molecular formula C23H28ClN3O3 B277844 N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-3-isopropoxybenzamide

N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-3-isopropoxybenzamide

Numéro de catalogue B277844
Poids moléculaire: 429.9 g/mol
Clé InChI: QKHCGZDPRFXNCW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-3-isopropoxybenzamide, commonly known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key regulator of B-cell receptor (BCR) signaling and plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mécanisme D'action

TAK-659 binds to the active site of BTK and inhibits its kinase activity. This leads to downstream inhibition of the N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-3-isopropoxybenzamide signaling pathway, which is critical for B-cell survival and proliferation. TAK-659 also inhibits other signaling pathways, such as NF-κB and AKT, which are involved in the development and progression of B-cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in B-cells and inhibit their proliferation. It also reduces the levels of various cytokines and chemokines that are involved in the growth and survival of B-cells. TAK-659 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which allows for once-daily dosing.

Avantages Et Limitations Des Expériences En Laboratoire

TAK-659 has several advantages for lab experiments, including its high selectivity for BTK and its ability to inhibit downstream signaling pathways. It is also well-tolerated in preclinical models and has a favorable pharmacokinetic profile. However, TAK-659 has some limitations, such as its potential off-target effects and the need for further optimization to improve its potency and selectivity.

Orientations Futures

There are several future directions for the development of TAK-659 and other BTK inhibitors. One area of research is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors, to enhance their anti-tumor activity. Another area of research is the identification of biomarkers that can predict response to BTK inhibitors and guide patient selection. Finally, the development of next-generation BTK inhibitors with improved potency and selectivity is an ongoing area of research.

Méthodes De Synthèse

The synthesis of TAK-659 involves several steps, starting from commercially available starting materials. The key intermediate is 3-chloro-4-(4-propionyl-1-piperazinyl)aniline, which is then coupled with 3-isopropoxybenzoyl chloride to give the final product. The synthesis of TAK-659 has been optimized to ensure high yield and purity.

Applications De Recherche Scientifique

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that TAK-659 selectively inhibits BTK and downstream signaling pathways, leading to reduced proliferation and survival of B-cells. In vivo studies have demonstrated significant anti-tumor activity of TAK-659 in xenograft models of B-cell malignancies.

Propriétés

Nom du produit

N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-3-isopropoxybenzamide

Formule moléculaire

C23H28ClN3O3

Poids moléculaire

429.9 g/mol

Nom IUPAC

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3-propan-2-yloxybenzamide

InChI

InChI=1S/C23H28ClN3O3/c1-4-22(28)27-12-10-26(11-13-27)21-9-8-18(15-20(21)24)25-23(29)17-6-5-7-19(14-17)30-16(2)3/h5-9,14-16H,4,10-13H2,1-3H3,(H,25,29)

Clé InChI

QKHCGZDPRFXNCW-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC(C)C)Cl

SMILES canonique

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC(C)C)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.